Cas no 1227596-11-3 (5-chloro-6-fluoro-1H-pyridin-2-one)

5-chloro-6-fluoro-1H-pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-chloro-6-fluoro-1H-pyridin-2-one
- 5-CHLORO-6-FLUOROPYRIDIN-2-OL
- AB71143
- 5-Chloro-6-fluoropyridin-2(1H)-one
- 1227596-11-3
-
- インチ: InChI=1S/C5H3ClFNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)
- InChIKey: TVLCLUNFMLUDMD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 146.9887196Da
- どういたいしつりょう: 146.9887196Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 29.1Ų
5-chloro-6-fluoro-1H-pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024000419-250mg |
3-Chloro-2-fluoro-6-hydroxypyridine |
1227596-11-3 | 97% | 250mg |
$720.80 | 2023-09-03 | |
Alichem | A024000419-500mg |
3-Chloro-2-fluoro-6-hydroxypyridine |
1227596-11-3 | 97% | 500mg |
$989.80 | 2023-09-03 | |
Alichem | A024000419-1g |
3-Chloro-2-fluoro-6-hydroxypyridine |
1227596-11-3 | 97% | 1g |
$1730.40 | 2023-09-03 |
5-chloro-6-fluoro-1H-pyridin-2-one 関連文献
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
5-chloro-6-fluoro-1H-pyridin-2-oneに関する追加情報
5-Chloro-6-fluoro-1H-pyridin-2-one (CAS 1227596-11-3): A Versatile Heterocyclic Compound in Modern Chemistry
The 5-chloro-6-fluoro-1H-pyridin-2-one (CAS 1227596-11-3) represents an important class of fluorinated heterocyclic compounds that has gained significant attention in pharmaceutical and agrochemical research. This halogenated pyridinone derivative combines the unique electronic properties of both chlorine and fluorine substituents, creating a molecular scaffold with remarkable potential for various applications.
Chemically classified as a fluorinated pyridine derivative, this compound features a six-membered aromatic ring containing nitrogen at position 1 and oxygen at position 2, with chlorine and fluorine atoms strategically positioned at carbons 5 and 6 respectively. The molecular formula C5H2ClFNO and molecular weight of 161.53 g/mol make it a moderately sized building block for more complex molecular architectures.
Recent studies highlight the growing importance of 5-chloro-6-fluoropyridin-2-one in medicinal chemistry, particularly as a precursor for kinase inhibitors and other biologically active molecules. The presence of both halogen atoms enhances the compound's ability to participate in halogen bonding interactions, a feature increasingly exploited in drug design to improve target binding affinity and selectivity.
The synthetic accessibility of 5-chloro-6-fluoro-1H-pyridin-2-one has made it a valuable intermediate in the development of novel therapeutic agents. Researchers have successfully incorporated this scaffold into molecules targeting various disease pathways, with particular interest in its potential for treating inflammatory conditions and certain types of cancer. The fluoropyridinone core offers excellent metabolic stability while maintaining favorable physicochemical properties.
In material science applications, the halogenated pyridinone derivative demonstrates interesting electronic properties that make it suitable for developing advanced organic semiconductors. The electron-withdrawing effects of both halogen atoms create a polarized system that can facilitate charge transport in organic electronic devices.
The compound's stability under various conditions has been extensively studied, with research showing that 5-chloro-6-fluoro-2-pyridone maintains structural integrity across a wide pH range. This characteristic, combined with its moderate solubility in common organic solvents, makes it particularly useful for diverse synthetic applications.
Recent patent literature reveals growing commercial interest in CAS 1227596-11-3, with several pharmaceutical companies investigating its derivatives as potential drug candidates. The global market for fluorinated heterocycles continues to expand, driven by increasing demand for more effective and selective therapeutic agents.
Environmental and safety assessments of 5-chloro-6-fluoro-1H-pyridin-2-one indicate that proper handling procedures should be followed, as with all chemical substances. While not classified as hazardous under standard regulations, appropriate laboratory practices including the use of personal protective equipment are recommended when working with this compound.
Analytical characterization of 5-chloro-6-fluoropyridin-2-one typically involves techniques such as NMR spectroscopy (showing characteristic peaks at δ 6.85 ppm for the ring proton in 1H NMR), mass spectrometry, and HPLC purity analysis. These methods ensure proper identification and quality control for research and industrial applications.
The future outlook for 5-chloro-6-fluoro-1H-pyridin-2-one appears promising, with ongoing research exploring new synthetic methodologies and applications. As the pharmaceutical industry continues to prioritize the development of fluorinated compounds, this particular halogenated pyridinone is likely to maintain its position as an important building block in drug discovery programs.
Academic and industrial laboratories seeking high-purity 5-chloro-6-fluoro-2-pyridone can source the compound from specialized chemical suppliers who typically provide comprehensive analytical data and certificates of analysis. Proper storage conditions (generally room temperature in a dry environment) help maintain the compound's stability over extended periods.
From a regulatory perspective, CAS 1227596-11-3 currently falls outside most controlled substance lists, making it accessible for legitimate research purposes. However, researchers should always verify the latest regulatory status based on their geographic location and intended application.
The unique combination of electronic properties in 5-chloro-6-fluoro-1H-pyridin-2-one continues to inspire innovative applications beyond traditional medicinal chemistry. Recent studies have explored its potential in catalysis, materials science, and as a ligand in coordination chemistry, demonstrating the versatility of this molecular scaffold.
As synthetic methodologies advance, researchers are developing more efficient routes to 5-chloro-6-fluoropyridin-2-one and its derivatives. Modern techniques including continuous flow chemistry and catalytic halogenation processes are being applied to improve yields and reduce environmental impact during production.
The scientific community's growing understanding of structure-activity relationships in halogenated pyridinones has led to targeted modifications of the 5-chloro-6-fluoro-2-pyridone scaffold, creating optimized derivatives with enhanced biological activity or material properties. This rational design approach represents a significant advancement in heterocyclic chemistry.
Looking ahead, the continued exploration of 5-chloro-6-fluoro-1H-pyridin-2-one and related compounds is expected to yield novel applications in multiple scientific disciplines. Its balanced combination of stability, reactivity, and tunable properties ensures its ongoing relevance in chemical research and development.
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